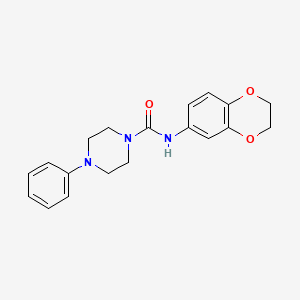
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of piperazine or its derivatives with various benzoyl chlorides or benzotriazole esters. For example, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment was achieved by reacting 1-methylpiperazine with 4-chlorobenzoyl chloride . Additionally, the synthesis of delta opioid receptor agonists involved dehydration of benzhydryl alcohols and Suzuki coupling reactions . These methods could potentially be adapted for the synthesis of "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield different pharmacological properties. The analogs described in the papers include modifications to the piperazine ring, such as N-methylation and replacement with a piperidine ring . These structural variations influence the binding affinity and selectivity of the compounds to their respective targets.
Chemical Reactions Analysis
Chemical reactions involving piperazine derivatives include substitutions at the benzamide moiety, as well as reductions of nitro groups to amino groups, which are key steps in the synthesis of certain therapeutic agents . The reactivity of the piperazine ring allows for further functionalization, which can be exploited to synthesize a wide range of compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the introduction of a piperidine ring and an exocyclic double bond resulted in compounds with high stability in rat liver microsomes . The synthesis of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives involved microwave-assisted synthesis, indicating that these compounds can be synthesized efficiently, which is an important consideration for their physical properties .
科学的研究の応用
Synthesis and Applications in Therapeutic Agents
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide and its derivatives have been synthesized and studied for their potential applications in various therapeutic areas. The compound is a precursor in the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives, which have potential therapeutic applications. The synthesis involves the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines in a basic environment, leading to these potential therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Biocatalysis and Chiral Synthon Production
The compound and its related structures are also integral in the field of biocatalysis, particularly in the efficient preparation of enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which are valuable chiral synthons for the enantiospecific synthesis of various therapeutic agents. The enantiomers of this compound are crucial in pharmaceutical applications and require optically pure forms. Alcaligenes faecalis subsp. parafaecalis has been discovered to exhibit amidase activity, efficiently producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. This process showcases an industrial application of biocatalysis in producing key pharmaceutical intermediates (Mishra, Kaur, Sharma, & Jolly, 2016).
Insecticidal Activity
Some derivatives of this compound have been studied for their insecticidal activity. Specifically, benzoheterocyclic analogues have shown promising results against common pests, suggesting the potential utility of these compounds in pest management. For instance, certain derivatives exhibited high insecticidal activities, surpassing even some commercial insecticides (Sawada et al., 2003).
Antimicrobial and Anti-inflammatory Applications
Derivatives of this compound have been synthesized with potential antibacterial and anti-inflammatory applications. For example, sulfonamide derivatives bearing the 1,4-benzodioxin ring have shown suitable antibacterial potential and inhibitory effects against lipoxygenase enzyme, suggesting potential therapeutic uses for inflammatory ailments (Abbasi et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(14-15)25-13-12-24-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNFKBYLNTWQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

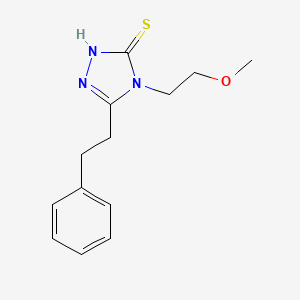
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)
![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)
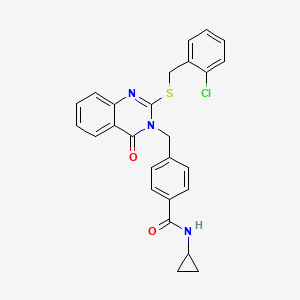
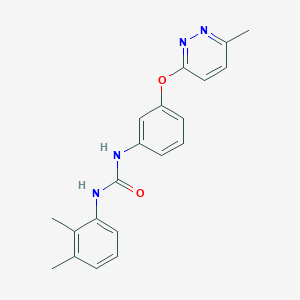

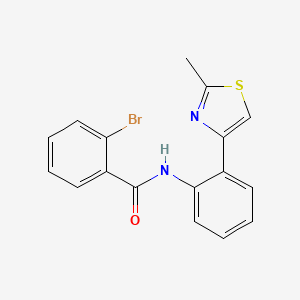
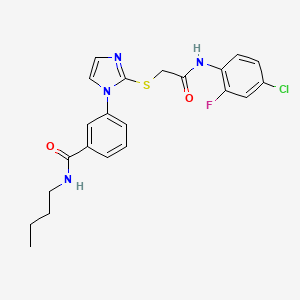
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2504952.png)